molecular formula C7H12N2O2 B581702 5-(dimethoxymethyl)-1-methyl-1H-pyrazole CAS No. 1269291-90-8

5-(dimethoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B581702
CAS No.: 1269291-90-8
M. Wt: 156.185
InChI Key: SQGZMHCVKOJHNL-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-1-methyl-1H-pyrazole (CAS 1269291-90-8) is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It belongs to the pyrazole class of heterocyclic compounds, a five-membered ring structure known for its wide spectrum of biological activities and significant role in medicinal chemistry . The pyrazole nucleus is a privileged scaffold in drug discovery, and its derivatives are extensively investigated for their potent pharmacological properties . This specific derivative, featuring a dimethoxymethyl functional group, serves as a valuable synthetic intermediate and building block for the preparation of more complex molecules in research settings. Researchers value pyrazole compounds for their diverse biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antifungal effects . The dimethoxymethyl substituent on the pyrazole core may enhance the molecule's properties as an intermediate for further chemical exploration. The compound should be stored sealed in a dry environment, ideally at 2-8°C, to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1269291-90-8

Molecular Formula

C7H12N2O2

Molecular Weight

156.185

IUPAC Name

5-(dimethoxymethyl)-1-methylpyrazole

InChI

InChI=1S/C7H12N2O2/c1-9-6(4-5-8-9)7(10-2)11-3/h4-5,7H,1-3H3

InChI Key

SQGZMHCVKOJHNL-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(OC)OC

Synonyms

5-(diMethoxyMethyl)-1-Methyl-1H-pyrazole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 5-Position

The 5-position of pyrazole derivatives is critical for modulating electronic, steric, and pharmacokinetic properties. Below is a comparative analysis with key analogs:

5-(Methoxymethyl)-1-(difluoromethyl)-1H-pyrazole
  • Structure : Features a methoxymethyl (-CH₂OCH₃) group at position 5 and a difluoromethyl (-CF₂H) group at position 1 .
  • Comparison: Electronic Effects: The dimethoxymethyl group in the target compound has two electron-donating methoxy groups, enhancing electron density at position 5 compared to the single methoxy in 5-(methoxymethyl) analogs. Stability: Dimethoxymethyl groups are less prone to hydrolysis than acetals but may still undergo metabolic demethylation .
5-Chloro-1-methyl-1H-pyrazole Derivatives
  • Example : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (85% yield) synthesized via phosphorus oxychloride-mediated chlorination .
  • Comparison :
    • Reactivity : The chloro group is electron-withdrawing, polarizing the pyrazole ring for nucleophilic substitution reactions, whereas dimethoxymethyl is electron-donating and inert under similar conditions.
    • Applications : Chloro-substituted pyrazoles are common intermediates in drug synthesis, while dimethoxymethyl derivatives may serve as prodrugs or enzyme inhibitors due to their stability .
5-Amino-1-phenyl-1H-pyrazole
  • Example: 5-Amino-3-methyl-1-phenylpyrazole (IC₅₀ values for microbial growth inhibition) .
  • Comparison: Hydrogen Bonding: The amino group enables hydrogen bonding with biological targets, contrasting with the hydrophobic dimethoxymethyl group. Bioactivity: Amino-substituted pyrazoles often exhibit antimicrobial activity, while dimethoxymethyl derivatives may prioritize metabolic stability in agrochemicals .
Enzyme Inhibition
  • Carbonic Anhydrase-II (CA-II) Inhibitors : Compounds with carboxylate groups (e.g., (E)-3-(4-(dimethoxymethyl)phenyl)acrylic acid) show IC₅₀ values of 13.4–71.6 µM . The dimethoxymethyl group in the target compound could enhance binding to hydrophobic enzyme pockets.
  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Bulky 5-substituents (e.g., cyclopropyl-phenoxy groups) improve potency by occupying hydrophobic regions . The dimethoxymethyl group may offer similar advantages but with reduced steric hindrance.
Material Science
  • Isocyanate Derivatives : 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole is used in polymer synthesis . The dimethoxymethyl group could modify crosslinking efficiency or thermal stability.

Data Tables

Table 1: Comparative Properties of Pyrazole Derivatives

Compound Substituent (Position 5) logP* Key Applications Reference
5-(Dimethoxymethyl)-1-methyl-1H-pyrazole -CH(OCH₃)₂ ~1.8 Enzyme inhibitors, agrochemicals Inferred
5-(Methoxymethyl)-1-(difluoromethyl)-1H-pyrazole -CH₂OCH₃ ~1.2 Pharmaceuticals
5-Chloro-1-methyl-1H-pyrazole -Cl ~2.5 Synthetic intermediates
5-Amino-1-phenyl-1H-pyrazole -NH₂ ~0.9 Antimicrobial agents

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(dimethoxymethyl)-1-methyl-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 1,3-diketones or β-keto esters with hydrazine derivatives. For example, ethyl acetoacetate can react with dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates, followed by cyclization with methylhydrazine to yield the pyrazole core . Functionalization of the methyl group with dimethoxymethyl substituents may employ methoxylation agents under controlled conditions (e.g., methanol with acid catalysts) .
  • Key Considerations : Solvent choice (DMF, ethanol) and temperature (60–100°C) significantly impact reaction efficiency.

Q. Which spectroscopic techniques are most effective for characterizing 5-(dimethoxymethyl)-1-methyl-1H-pyrazole?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the dimethoxymethyl group (δ ~3.3 ppm for OCH₃ and δ ~4.5 ppm for CH(OCH₃)₂) and pyrazole ring protons .
  • IR Spectroscopy : Stretching vibrations for C=O (if present) and C-O bonds in dimethoxymethyl (~1100 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of dimethoxymethyl functionalization?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., BF₃·Et₂O) to enhance methoxylation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility and reduce side reactions .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of sensitive intermediates .
    • Data Contradiction Note : Some studies report higher yields with methanol as a solvent , while others prefer dichloromethane for faster kinetics . Systematic DOE (Design of Experiments) is recommended to resolve discrepancies.

Q. What computational strategies are used to predict the reactivity of 5-(dimethoxymethyl)-1-methyl-1H-pyrazole in medicinal chemistry?

  • Methodological Answer :

  • DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites on the pyrazole ring .
  • Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) by simulating interactions with the dimethoxymethyl group’s steric and electronic profile .
    • Case Study : Pyrazole derivatives with bulky substituents show altered binding modes in CB1 receptor studies, highlighting the importance of substituent positioning .

Q. How can contradictory biological activity data for structurally similar pyrazole derivatives be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., dimethoxymethyl vs. dichloromethyl) on bioactivity using in vitro assays .
  • Meta-Analysis : Cross-reference data from diverse sources (e.g., PubChem, DrugBank) to identify trends in potency or toxicity .
    • Example : Fluorinated pyrazoles exhibit enhanced metabolic stability but reduced solubility compared to methoxylated analogs .

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